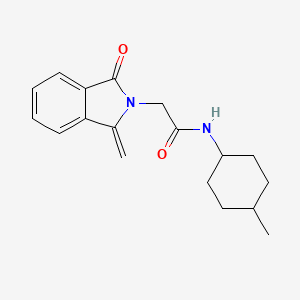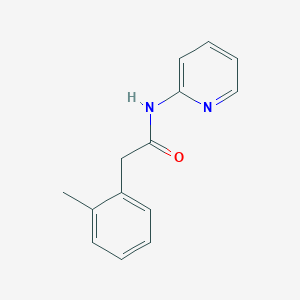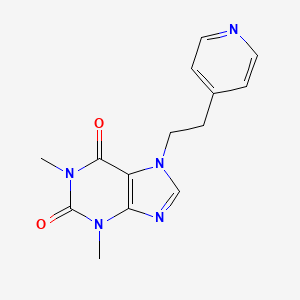
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide, also known as 3-Cl-4-APPA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has a molecular weight of 317.79 g/mol.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth. Additionally, 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to modulate ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to increase the expression of BDNF and other neurotrophic factors, which promote neuronal survival and growth. Additionally, 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to modulate ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is its potency and selectivity for certain ion channels and receptors in the brain. This makes it a useful tool for studying the physiological and biochemical effects of these targets. However, one limitation of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential therapeutic applications in other neurological diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to better understand the mechanism of action of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide and its effects on ion channels and receptors in the brain. Finally, the development of more potent and selective derivatives of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide may lead to new therapeutic options for neurological diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction between 3-chloro-N-methylbenzamide and pyridine-3-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to form the final product.
Applications De Recherche Scientifique
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to improve cognitive function, motor function, and neuronal survival in animal models of these diseases.
Propriétés
IUPAC Name |
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-4-3-7-16-9-11)14(18)12-5-2-6-13(15)8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEBBYZIMWATEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)
![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)




![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)

![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)

